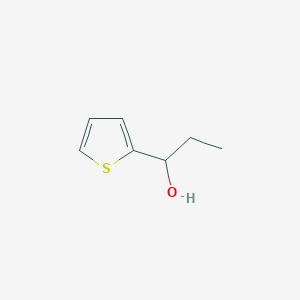

1-(噻吩-2-基)丙-1-醇

描述

2-Thiophenemethanol, alpha-ethyl- is a chemical compound with the molecular formula C7H10OS . It is also known by other names such as 1-(thiophen-2-yl)propan-1-ol, thienylprop-anol, and Ethyl thien-2-yl carbinol . It has a molecular weight of 142.22 g/mol .

Molecular Structure Analysis

The molecular structure of 2-Thiophenemethanol, alpha-ethyl- consists of a thiophene ring attached to a propyl group with a hydroxyl (OH) group . The InChI representation of the molecule is InChI=1S/C7H10OS/c1-2-6(8)7-4-3-5-9-7/h3-6,8H,2H2,1H3 . The Canonical SMILES representation is CCC(C1=CC=CS1)O .

Physical and Chemical Properties Analysis

2-Thiophenemethanol, alpha-ethyl- has a molecular weight of 142.22 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 2 and a Topological Polar Surface Area of 48.5 Ų . The Exact Mass and Monoisotopic Mass of the compound are both 142.04523611 g/mol .

科学研究应用

在药物化学中的作用

包括“1-(噻吩-2-基)丙-1-醇”在内的噻吩类类似物已引起越来越多的科学家的兴趣,作为一类潜在的生物活性化合物 . 它们在药物化学家改进具有多种生物效应的先进化合物方面发挥着至关重要的作用 .

抗炎特性

噻吩衍生物已被证明是有效的药物,它们具有抗炎等生物学和生理功能 . 例如,苏夫罗芬具有2-取代噻吩骨架,被称为非甾体抗炎药 .

抗癌特性

噻吩衍生物表现出许多药理特性,例如抗癌 . 据报道,它们具有广泛的治疗特性,在药物化学中具有多种应用 .

抗菌特性

噻吩衍生物还表现出抗菌特性 . 据报道,它们具有广泛的治疗特性,在药物化学中具有多种应用 .

在工业化学和材料科学中的作用

噻吩衍生物在工业化学和材料科学中被用作腐蚀抑制剂 . 噻吩介导的分子在有机半导体的进步中起着重要作用 .

在有机发光二极管 (OLED) 制造中的作用

噻吩介导的分子在有机发光二极管 (OLED) 的制造中起着重要作用 . 它们是重要的杂环化合物,并表现出多种特性和应用 .

在有机场效应晶体管 (OFET) 中的作用

噻吩介导的分子在有机场效应晶体管 (OFET) 的发展中也起着重要作用 . 它们是重要的杂环化合物,并表现出多种特性和应用 .

抗动脉粥样硬化特性

作用机制

Target of Action

Thiophene-based analogs, a category to which 1-(thiophen-2-yl)propan-1-ol belongs, have been studied extensively for their potential as biologically active compounds . They have been found to interact with a variety of biological targets, contributing to their diverse range of effects .

Mode of Action

It is known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets of 1-(thiophen-2-yl)propan-1-ol.

Biochemical Pathways

Thiophene derivatives have been found to impact a variety of biochemical pathways, leading to their diverse pharmacological properties . The specific pathways affected by 1-(thiophen-2-yl)propan-1-ol would depend on its specific targets and mode of action.

Pharmacokinetics

The compound’s physical properties, such as its molecular weight and solubility, would likely influence its bioavailability .

Result of Action

Given the known biological activity of thiophene derivatives, it is likely that 1-(thiophen-2-yl)propan-1-ol could have a range of effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(thiophen-2-yl)propan-1-ol. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . Other environmental factors, such as pH and the presence of other substances, could also potentially influence the compound’s action and efficacy.

生化分析

Biochemical Properties

It is known that thiophene derivatives can interact with various enzymes and proteins

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Dosage Effects in Animal Models

Similar compounds have been shown to have threshold effects and can cause toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that it interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

1-thiophen-2-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c1-2-6(8)7-4-3-5-9-7/h3-6,8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGBPBSUXLGTNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

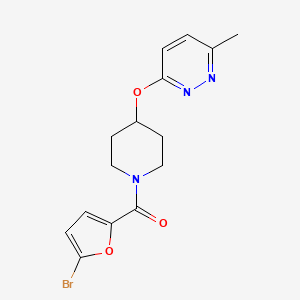

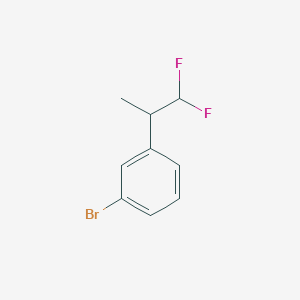

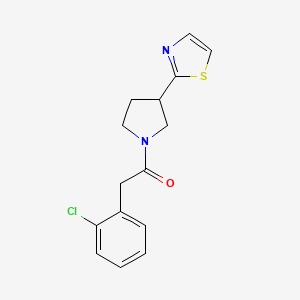

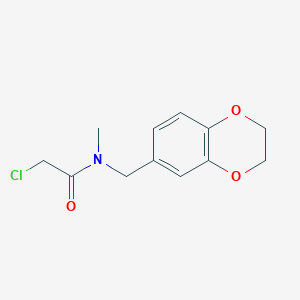

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(4-Methyl-1,1-dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2561454.png)

![N-(3,5-dimethoxyphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2561456.png)

![2-((2-(3-methoxyphenoxy)ethyl)thio)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2561463.png)

![N'-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2561465.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2561467.png)

![ethyl 2-{3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B2561472.png)

![Methyl 3-({4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}methyl)benzoate](/img/structure/B2561476.png)